3,4-dimethoxybenzonitrile Oxide
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Overview
Description
3,4-Dimethoxybenzonitrile Oxide: is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-dimethoxybenzonitrile involves the reaction of 3,4-dimethoxyphenyl acetone with nitrogen oxide in an organic solvent. The reaction is catalyzed by an iron catalyst under the protection of inert gas . This method ensures a high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of 3,4-dimethoxybenzonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,4-Dimethoxybenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile groups.
Industry: In the industrial sector, 3,4-dimethoxybenzonitrile is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 3,4-Dimethoxybenzonitrile is unique due to its nitrile group, which imparts distinct reactivity and applications compared to its analogs. The presence of methoxy groups at the 3 and 4 positions further enhances its chemical properties and versatility in various reactions.
Properties
CAS No. |
153788-75-1 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3,4-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5H,1-2H3 |
InChI Key |
CBSVDGNJTJMTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#[N+][O-])OC |
Origin of Product |
United States |
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